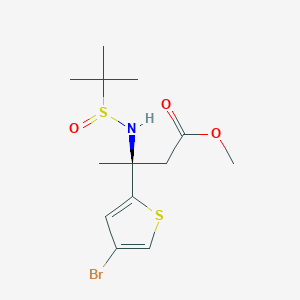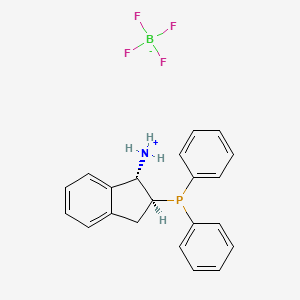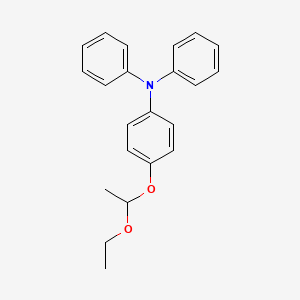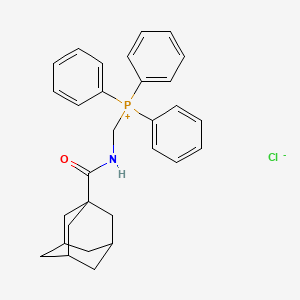![molecular formula C12H12N2O3 B13140704 [1(4H),4'-Bipyridin]-4-one, monoacetate CAS No. 375857-15-1](/img/structure/B13140704.png)
[1(4H),4'-Bipyridin]-4-one, monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1(4H),4’-Bipyridin]-4-one, monoacetate: is a heterocyclic compound that features a bipyridine core with a ketone functional group and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1(4H),4’-Bipyridin]-4-one, monoacetate typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts as starting materials . The reaction conditions often include the use of electron-rich aromatic diamines and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: [1(4H),4’-Bipyridin]-4-one, monoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various bipyridinium salts, alcohol derivatives, and substituted bipyridine compounds
Applications De Recherche Scientifique
Chemistry: In chemistry, [1(4H),4’-Bipyridin]-4-one, monoacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of conjugated oligomers and polymers with interesting electronic properties .
Biology: In biological research, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific molecular pathways. Its ability to form stable complexes with metal ions makes it a candidate for therapeutic applications.
Industry: In the industrial sector, [1(4H),4’-Bipyridin]-4-one, monoacetate is used in the production of materials with electrochromic properties. These materials can change color in response to electrical stimuli, making them useful in display technologies and smart windows .
Mécanisme D'action
The mechanism of action of [1(4H),4’-Bipyridin]-4-one, monoacetate involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with metal ions, which can then interact with specific enzymes or receptors in biological systems. These interactions can modulate the activity of the enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4,4’-Bipyridine: A simpler bipyridine derivative without the ketone and acetate groups.
4,4’-Bipyridinium Salts: Oxidized forms of bipyridine with quaternized nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyridines: Heterocyclic compounds with a similar core structure but different functional groups.
Uniqueness: [1(4H),4’-Bipyridin]-4-one, monoacetate is unique due to its combination of a bipyridine core with a ketone and acetate moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
375857-15-1 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
acetic acid;1-pyridin-4-ylpyridin-4-one |
InChI |
InChI=1S/C10H8N2O.C2H4O2/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9;1-2(3)4/h1-8H;1H3,(H,3,4) |
Clé InChI |
TVXVHOMPDMZUNW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CN=CC=C1N2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


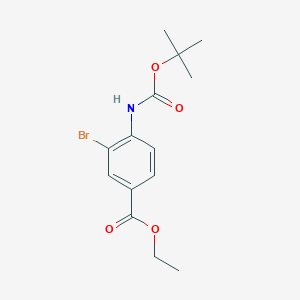
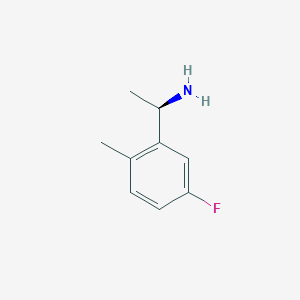
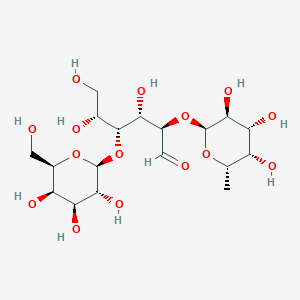
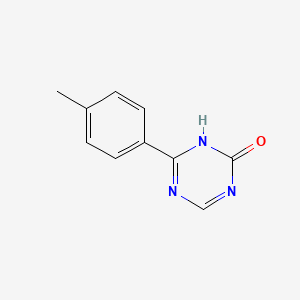
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
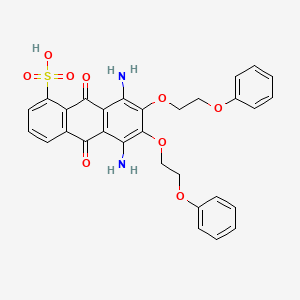
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)

